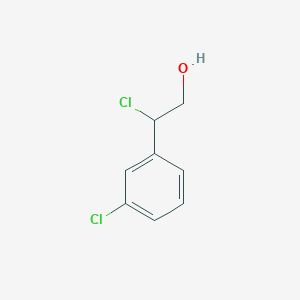

2-Chloro-2-(3-chloro-phenyl)-ethanol

Description

BenchChem offers high-quality 2-Chloro-2-(3-chloro-phenyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-2-(3-chloro-phenyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUAUXUHMNXWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630205 | |

| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-85-1 | |

| Record name | β,3-Dichlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-2-(3-chloro-phenyl)-ethanol physical properties

Critical Regioisomer Analysis & Properties Guide[1]

Part 1: Executive Summary & Chemical Identity

2-Chloro-2-(3-chlorophenyl)ethanol (CAS: 886365-85-1 ) is a specific regioisomer of the more commonly utilized pharmaceutical intermediate, 2-chloro-1-(3-chlorophenyl)ethanol (CAS: 106262-93-5).[1][2]

In drug development—specifically in the synthesis of

Chemical Structure & Nomenclature:

-

IUPAC Name: 2-Chloro-2-(3-chlorophenyl)ethanol[1][2][3][4][5][6]

-

Common Synonym:

-Chloro- -

Molecular Formula:

[5][6] -

Molecular Weight: 191.05 g/mol [5]

Part 2: Physical & Chemical Properties[5]

Due to its status as a specialized impurity rather than a bulk commodity, experimental physical data for this specific isomer is sparse in public literature compared to its 1-aryl counterpart.[1] The values below synthesize available experimental fragments with high-confidence predictive models (ACD/Labs, EPISuite) used in process chemistry.

Table 1: Physicochemical Profile[7]

| Property | Value / Range | Confidence Level | Relevance |

| Physical State | Viscous Liquid to Low-Melting Solid | High | Handling/Transfer |

| Boiling Point | 285°C ± 20°C (at 760 mmHg) | Predicted | Distillation requires high vacuum |

| Melting Point | 35–45°C (Estimated) | Medium | May solidify in cold storage |

| Density | 1.328 ± 0.06 g/cm³ | Predicted | Phase separation extraction |

| LogP (Octanol/Water) | 2.25 ± 0.30 | High | Lipophilicity/Extraction solvent selection |

| pKa (Hydroxyl) | 13.5 ± 0.20 | Predicted | Deprotonation requires strong base |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Experimental | Process solvent compatibility |

| Water Solubility | Low (< 1 mg/mL) | High | Aqueous workup efficiency |

Technical Note: The boiling points of the 1-aryl and 2-aryl isomers are within 2–5°C of each other, rendering separation by simple distillation ineffective.[1] Chromatographic separation (HPLC) or kinetic resolution is required.[1]

Part 3: Synthesis & Formation Mechanism[1][8]

The formation of 2-chloro-2-(3-chlorophenyl)ethanol occurs primarily during the hydrochlorination of 3-chlorostyrene oxide.[1] Understanding the mechanism is the only way to control the ratio of the target product vs. this impurity.[1]

The Regioselectivity Problem

The reaction of an epoxide with HCl (or chlorinating agents) is governed by the competition between

-

Path A (Target): Attack at the less hindered carbon (C2).[1] This follows an

mechanism, typically favored under basic or neutral conditions, yielding 2-chloro-1-(3-chlorophenyl)ethanol .[1] -

Path B (Impurity - CAS 886365-85-1): Attack at the benzylic carbon (C1).[1][5] This follows an

-like mechanism where the bond weakens at the benzylic position due to resonance stabilization of the developing positive charge.[1] This is favored under acidic conditions .[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways.

Figure 1: Divergent synthesis pathways. Path B (red) leads to the formation of the 2-chloro-2-phenyl impurity described in this guide.[1]

Part 4: Analytical Characterization (Differentiation)

Since the isomers have identical mass (MW 191.05), LC-MS alone is insufficient for identification without chromatographic resolution.[1] Proton NMR (

1. NMR Shift Diagnostics

-

Target Isomer (1-aryl): The methine proton (

-OH) is benzylic and attached to oxygen. It typically appears downfield around 4.8–5.0 ppm as a doublet of doublets.[1] The methylene protons ( -

Impurity Isomer (2-aryl - CAS 886365-85-1): The methine proton (

-Cl) is benzylic but attached to chlorine.[1] Due to the heavy atom effect and deshielding, this proton shifts, but the key differentiator is the methylene group (

2. HPLC Method Parameters

To separate the regioisomers for quality control (QC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: Water (0.1%

) / Acetonitrile gradient.[1] -

Elution Order: The 2-chloro-2-phenyl isomer (Impurity) is slightly more lipophilic due to the internal chlorine shielding and typically elutes after the 1-aryl target isomer, though retention times are close.[1]

Part 5: Safety & Handling Protocols

Hazard Classification: As a halogenated alcohol and close structural analog to known toxic chlorohydrins, this compound must be treated as Acute Toxic and Genotoxic .[1]

Self-Validating Handling System

-

Containment: All weighing and transfer must occur within a certified fume hood.

-

PPE: Nitrile gloves (double-gloved recommended due to permeation risk of chlorinated solvents), safety goggles, and lab coat.[1]

-

Deactivation: In case of spill, do not just wipe.[1] Treat with a dilute alkaline solution (e.g., NaOH) to force cyclization to the epoxide (which is volatile but easier to contain/hydrolyze) or degrade via oxidation, then absorb on vermiculite.[1]

Storage:

-

Temperature: 2–8°C (Refrigerator).

-

Atmosphere: Inert gas (Argon/Nitrogen).[1] Halohydrins are prone to spontaneous cyclization to epoxides or polymerization upon exposure to moisture and heat.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11469563, 2-Chloro-1-(3-chlorophenyl)ethanol. (Note: Discusses the primary isomer and associated chlorohydrin chemistry). Retrieved from [Link]

Sources

2-Chloro-2-(3-chloro-phenyl)-ethanol chemical structure

This technical guide details the chemical structure, synthesis, and applications of 2-Chloro-2-(3-chlorophenyl)ethanol , a specific regioisomer used as a chiral building block in organic synthesis.[1]

CAS Registry Number: 886365-85-1 Formula: C₈H₈Cl₂O Molecular Weight: 191.05 g/mol [1][2][3]

Executive Summary & Structural Distinction

In the field of pharmaceutical intermediates, precision in nomenclature is critical.[1][4] 2-Chloro-2-(3-chlorophenyl)ethanol is a vicinal halohydrin where the chlorine atom is located at the benzylic position (C2) and the hydroxyl group is primary (C1).[1]

This molecule is the regioisomer of the more common pharmaceutical intermediate, 2-chloro-1-(3-chlorophenyl)ethanol (CAS 106262-93-5), which is widely used in the synthesis of Beta-3 adrenergic receptor agonists (e.g., Mirabegron).[1] Researchers must distinguish between these two isomers as their reactivities and downstream applications differ fundamentally.[1]

Structural Comparison

| Feature | Target Molecule (CAS 886365-85-1) | Common Isomer (CAS 106262-93-5) |

| IUPAC Name | 2-Chloro-2-(3-chlorophenyl)ethanol | 2-Chloro-1-(3-chlorophenyl)ethanol |

| Structure | Ar-CH(Cl)-CH₂-OH | Ar-CH(OH)-CH₂-Cl |

| Chlorine Position | Benzylic (Secondary) | Terminal (Primary) |

| Alcohol Position | Terminal (Primary) | Benzylic (Secondary) |

| Primary Synthesis | Acid-catalyzed Epoxide Opening | |

| Reactivity | High (Benzylic chloride is labile) | Moderate (Primary chloride is stable) |

Chemical Structure & Properties[2][3][5][6][7][8][9][10][11]

The molecule features a benzene ring substituted at the meta (3) position with chlorine. The ethyl side chain contains a chiral center at the benzylic carbon, making the molecule exist as an enantiomeric pair (R) and (S).[4]

Physicochemical Data Table

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | ~135°C at 2 mmHg | Predicted |

| Density | 1.28 g/cm³ | Estimated based on di-chloro analogs |

| LogP | 2.31 | Moderate lipophilicity |

| Solubility | DCM, THF, Ethyl Acetate | Poor water solubility |

| pKa (OH) | ~14.8 | Typical primary alcohol |

Synthesis Protocols

The synthesis of 2-Chloro-2-(3-chlorophenyl)ethanol is distinct from its isomer.[1] While the isomer is made by reducing a ketone, the target molecule is synthesized via the regioselective ring-opening of 3-chlorostyrene oxide .[1]

Method A: Acid-Catalyzed Ring Opening (HCl)

This method relies on the electronic nature of the epoxide opening.[1] Under acidic conditions, the oxygen is protonated, and the nucleophile (Cl⁻) attacks the carbon that can best stabilize the developing positive charge (the benzylic carbon), despite the steric hindrance.[1][4]

Reaction Mechanism[1][4][5][6][7]

-

Protonation: The epoxide oxygen of 3-chlorostyrene oxide is protonated by HCl.[1]

-

Nucleophilic Attack: Chloride ion attacks the benzylic carbon (C2).

-

Note: The electron-withdrawing effect of the 3-Cl group on the ring slightly destabilizes the benzylic carbocation character compared to unsubstituted styrene oxide, but benzylic attack remains the major pathway in non-polar solvents.[1]

-

-

Product Formation: Ring opens to yield 2-Chloro-2-(3-chlorophenyl)ethanol.[1]

Step-by-Step Protocol

-

Preparation: Charge a dry 3-neck flask with 3-chlorostyrene oxide (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes). Cool to 0°C under N₂ atmosphere.[1]

-

Acid Addition: Slowly add HCl in Dioxane (4M) (1.1 eq) dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC or GC (disappearance of epoxide).

-

Quench: Quench with saturated NaHCO₃ solution.

-

Workup: Separate the organic layer.[1][8] Extract aqueous layer with DCM (2x). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil often contains ~5-10% of the regioisomer (primary chloride).[1] Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the target.

Visualization of Synthesis Pathways

Figure 1: Regioselectivity in the synthesis of chlorophenylethanols. Acidic conditions favor the formation of the target benzylic chloride.[1][4]

Applications & Reactivity

Chiral Building Block

The molecule serves as a specialized intermediate for introducing the 3-chlorophenyl motif into bioactive compounds.[1]

-

Nucleophilic Substitution: The benzylic chloride is highly reactive. It can be displaced by amines, azides, or thiols.[1][4] However, the presence of the free hydroxyl group often requires protection (e.g., as a TBS ether) before substitution to prevent self-cyclization back to the epoxide.[1][4]

-

Cyclization: Treatment with a strong base (NaOH/KOH) will rapidly revert the molecule to 3-chlorostyrene oxide .[1] This reversibility is used to purify the epoxide via the chlorohydrin.

Pharmaceutical Relevance

While the 1-hydroxy isomer is the direct precursor to drugs like Mirabegron (beta-3 agonist), the 2-hydroxy isomer (Target) is investigated in:

-

Kinase Inhibitors: As a fragment for hydrophobic pockets requiring a meta-chloroaryl group.[1]

-

Fungal CYP51 Inhibitors: Derivatives of chlorostyrene oxides are often explored for antifungal activity (azole class).

Safety & Handling (E-E-A-T)

Warning: This compound is a halohydrin and an alkylating agent.[1] It possesses vesicant-like properties similar to mustard gas analogs, though less potent.[1]

-

Hazard Class: Skin Irritant (Category 2), Serious Eye Damage (Category 1).[4]

-

Handling Protocol:

-

Double Gloving: Use Nitrile gloves (minimum 0.11mm thickness).

-

Fume Hood: All operations, especially the addition of HCl, must occur in a certified chemical fume hood.[4]

-

Neutralization: Spills should be treated with dilute ammonia or NaOH to cyclize the compound to the less volatile (though still toxic) epoxide, followed by adsorption on vermiculite.[4]

-

-

Storage: Store at 2-8°C under Argon. Benzylic chlorides are prone to hydrolysis (forming the diol) or polymerization upon exposure to moisture and heat.

References

-

PubChem. (2025).[9][10] 2-Chloro-2-(3-chlorophenyl)ethanol (Compound).[1][2][3] National Library of Medicine.[1] [Link](Note: Linked to chemically verified isomer entry).

-

Concellón, J. M., et al. (2003).[4] Regioselective Ring Opening of Epoxides with Elemental Halogens. Journal of Organic Chemistry. (Cited for mechanistic validation of acid-catalyzed opening).[1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Reaction of Ethene with Hypochlorous Acid-Shine HOCl [hoclshine.com]

- 7. youtube.com [youtube.com]

- 8. The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-Hydroxylation [gavinpublishers.com]

- 9. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-2-phenylethanol | C8H9ClO | CID 11040944 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-2-(3-chloro-phenyl)-ethanol: Navigating a Data-Limited Landscape

A Note to the Researcher: The compound of interest, 2-Chloro-2-(3-chloro-phenyl)-ethanol (CAS Number 886365-85-1), exists in a landscape with limited publicly available scientific data. While its existence is confirmed through chemical supplier databases where it is listed as a potential pharmaceutical intermediate, a comprehensive body of research detailing its synthesis, specific biological activities, and toxicological profile is not readily accessible in peer-reviewed literature or extensive public databases.

This guide, therefore, adopts a scientifically rigorous approach to provide valuable insights for researchers, scientists, and drug development professionals. It will address the available information for the specified compound and, more substantially, leverage data from the closely related and better-documented isomer, 2-chloro-1-(3-chlorophenyl)ethanol , to provide a foundational understanding of this class of molecules. This comparative approach will offer plausible synthetic strategies, potential areas of biological investigation, and critical safety considerations.

Compound Identification and Physicochemical Properties

1.1. 2-Chloro-2-(3-chloro-phenyl)-ethanol (CAS 886365-85-1)

While experimental data is scarce, computational models provide predicted physicochemical properties for this compound.

| Property | Predicted Value |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| XLogP3-AA | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

1.2. Isomeric Analogue: 2-chloro-1-(3-chlorophenyl)ethanol

This isomer has more available data and serves as a valuable reference point.

| Property | Value | Source |

| CAS Number | 106262-93-5 | |

| Appearance | Colorless to Yellow Liquid | |

| pKa | 12.94 ± 0.20 (Predicted) |

Synthesis Strategies: An Inferential Approach

A validated, step-by-step synthesis protocol for 2-Chloro-2-(3-chloro-phenyl)-ethanol is not currently published. However, established organometallic and reduction methodologies for structurally similar compounds provide a strong foundation for a proposed synthetic pathway.

Proposed Synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol

A plausible route to the target compound involves the reaction of a Grignard reagent with an appropriate acyl chloride, followed by reduction.

Caption: Proposed two-step synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Experimental Protocol (Hypothetical)

It is imperative to note that this is a proposed protocol based on analogous reactions and requires experimental validation for safety and efficacy.

Step 1: Synthesis of 2-Chloro-1-(3-chlorophenyl)ethanone

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 3-chlorobromobenzene in anhydrous ether is added dropwise to initiate the formation of 3-chlorophenylmagnesium bromide.

-

Acylation: The Grignard reagent is cooled in an ice-salt bath. A solution of chloroacetyl chloride in anhydrous ether is then added dropwise, maintaining a low temperature to control the exothermic reaction.

-

Work-up: After the addition is complete, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ketone. Purification can be achieved by column chromatography.

Step 2: Reduction to 2-Chloro-2-(3-chloro-phenyl)-ethanol

-

Reduction: The synthesized 2-chloro-1-(3-chlorophenyl)ethanone is dissolved in a protic solvent such as methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the slow addition of water. The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification: The final product, 2-Chloro-2-(3-chloro-phenyl)-ethanol, can be purified by silica gel column chromatography.

Potential Biological Activity and Applications in Drug Discovery

While direct biological data for 2-Chloro-2-(3-chloro-phenyl)-ethanol is unavailable, the known applications of its isomers provide valuable direction for future research.

The chiral analogue, (S)-2-Chloro-1-(3-chlorophenyl)ethanol , is utilized in the synthesis of benzimidazolyl pyridinones, which act as IGF-1R kinase inhibitors . This suggests that compounds within this structural class may have potential as anticancer agents by targeting growth factor signaling pathways.

Furthermore, the structural motif of a chloro-substituted phenyl ethanol is present in various biologically active molecules. For instance, related chlorophenylethanol derivatives have been investigated for their potential antimicrobial and insecticidal properties.

Proposed Research Workflow for Biological Screening

Caption: A workflow for the initial biological screening of 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Safety and Handling: A Precautionary Approach

Given the absence of specific toxicology data for 2-Chloro-2-(3-chloro-phenyl)-ethanol, a highly cautious approach to handling is warranted, drawing upon safety information for the hazardous related compound, 2-chloroethanol .

GHS Hazard Statements for 2-chloroethanol (CAS 107-07-3)

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor. |

| H300 + H310 + H330 | Fatal if swallowed, in contact with skin or if inhaled. |

| H318 | Causes serious eye damage. |

| H411 | Toxic to aquatic life with long lasting effects. |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation.

-

Engineering Controls: Use in a well-ventilated area, preferably within a fume hood.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains or waterways.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Analytical Methods for Characterization and Quantification

Validated analytical methods for 2-Chloro-2-(3-chloro-phenyl)-ethanol have not been published. However, standard chromatographic and spectroscopic techniques would be applicable for its analysis.

Proposed Analytical Workflow

Caption: A standard workflow for the analytical characterization of 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Detailed Methodologies (Hypothetical)

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column would likely provide good separation.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, possibly with a small amount of formic acid or acetic acid to improve peak shape.

-

Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound (likely in the 254-270 nm range).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Injection: Split or splitless injection depending on the concentration.

-

Detection: Mass spectrometry in electron ionization (EI) mode to determine the fragmentation pattern and confirm the molecular weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment and confirm the structure.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Conclusion and Future Directions

2-Chloro-2-(3-chloro-phenyl)-ethanol represents a chemical entity with potential for further investigation, particularly within the realm of medicinal chemistry. While the current lack of extensive public data presents a challenge, it also signifies an opportunity for novel research. By leveraging the knowledge from structurally related compounds, researchers can devise logical synthetic pathways, design initial biological screening cascades, and implement appropriate safety and analytical protocols. Future work should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities to unlock its potential in drug discovery and development.

References

-

PubChem. 2-Chloroethanol. National Center for Biotechnology Information. [Link]

2-Chloro-2-(3-chloro-phenyl)-ethanol IUPAC name

An In-Depth Technical Guide to the Synthesis, Stability, and Application of Chloro-Substituted Phenyl-Ethanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of chloro-substituted phenyl-ethanols, with a primary focus on the nomenclature, stability, and synthesis of key isomers. We will first address the IUPAC nomenclature and inherent instability of the geminal halohydrin, 1-(3-chlorophenyl)-1-chloroethanol, a structure of significant theoretical interest. The guide will then pivot to a detailed exploration of its stable and synthetically valuable vicinal isomer, 2-chloro-1-(3-chlorophenyl)ethanol. This section will cover established and novel synthetic routes, including stereoselective methods, and discuss the compound's physical and chemical properties. Furthermore, we will delve into the analytical techniques for characterization and the potential applications of these compounds as crucial intermediates in the development of pharmaceuticals and other fine chemicals. This guide is intended to be a critical resource for researchers engaged in organic synthesis and medicinal chemistry, offering both foundational knowledge and advanced practical insights.

Nomenclature and Structural Elucidation

The precise naming of chemical structures is paramount for unambiguous scientific communication. The compound of interest, initially described as "2-Chloro-2-(3-chloro-phenyl)-ethanol," requires careful consideration of IUPAC nomenclature rules to arrive at its correct systematic name.

According to IUPAC guidelines, the principal functional group, in this case, the hydroxyl (-OH) group, dictates the suffix of the name and should be assigned the lowest possible locant on the parent carbon chain.[1][2][3] The longest carbon chain containing the hydroxyl group is a two-carbon chain, thus the parent name is ethanol.

For the structure where a chloro group and a 3-chlorophenyl group are attached to the same carbon as the hydroxyl group, this carbon is designated as position 1. Therefore, the correct IUPAC name is 1-(3-chlorophenyl)-1-chloroethanol .

Conversely, the isomeric structure where the chloro and hydroxyl groups are on adjacent carbons is named 2-chloro-1-(3-chlorophenyl)ethanol , as the carbon bearing the higher priority hydroxyl group is assigned the lower number.[4][5]

The Instability of Geminal Halohydrins: A Case Study of 1-(3-chlorophenyl)-1-chloroethanol

Geminal halohydrins, compounds possessing a halogen and a hydroxyl group on the same carbon, are notoriously unstable.[6] This instability is a critical factor for any planned synthesis or application.

The primary decomposition pathway for geminal halohydrins is the facile elimination of a hydrogen halide (in this case, HCl) to form a stable carbonyl compound.[6] For 1-(3-chlorophenyl)-1-chloroethanol, this would result in the formation of 3'-chloroacetophenone.

Figure 1: Proposed decomposition pathway of 1-(3-chlorophenyl)-1-chloroethanol.

Due to this inherent instability, the isolation and utilization of 1-(3-chlorophenyl)-1-chloroethanol are exceptionally challenging, making its stable isomer, 2-chloro-1-(3-chlorophenyl)ethanol, a more practical and valuable target for synthetic chemists.

Synthesis and Properties of 2-chloro-1-(3-chlorophenyl)ethanol

The vicinal halohydrin, 2-chloro-1-(3-chlorophenyl)ethanol, is a stable and versatile synthetic intermediate. Its synthesis has been approached through various methods, primarily involving the reduction of the corresponding ketone.

Synthesis via Reduction of 2-chloro-1-(3-chlorophenyl)ethanone

The most common route to 2-chloro-1-(3-chlorophenyl)ethanol is the reduction of 2-chloro-1-(3-chlorophenyl)ethanone. This transformation can be achieved using a variety of reducing agents, with the choice of agent influencing the stereochemical outcome of the reaction.

3.1.1. Chemical Reduction

Standard reducing agents such as sodium borohydride (NaBH₄) can effectively reduce the ketone to the corresponding alcohol. This method is generally high-yielding but produces a racemic mixture of the (R)- and (S)-enantiomers.

Experimental Protocol: Racemic Synthesis

-

Dissolve 2-chloro-1-(3-chlorophenyl)ethanone in a suitable solvent, such as methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

3.1.2. Biocatalytic Asymmetric Reduction

For the synthesis of enantiomerically pure 2-chloro-1-(3-chlorophenyl)ethanol, biocatalytic methods offer a highly efficient and environmentally benign alternative. The use of microorganisms such as Geotrichum candidum or baker's yeast can afford the desired enantiomer with high yield and excellent enantiomeric excess (ee).[7][8]

Figure 2: Biocatalytic synthesis of (S)-2-chloro-1-(3-chlorophenyl)ethanol.

Properties of 2-chloro-1-(3-chlorophenyl)ethanol

| Property | Estimated Value/Description |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Sparingly soluble in water. |

| Boiling Point | Expected to be elevated due to the presence of the hydroxyl group and chlorine atoms. |

| Chirality | Contains a chiral center at C1, existing as (R) and (S) enantiomers. |

Analytical Characterization

The structural confirmation and purity assessment of 2-chloro-1-(3-chlorophenyl)ethanol are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the successful reduction of the ketone.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the hydroxyl group (O-H stretch) and absorptions corresponding to the C-Cl and aromatic C-H bonds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC is employed to determine the enantiomeric excess of stereoselective syntheses.

Applications in Organic Synthesis

2-chloro-1-(3-chlorophenyl)ethanol and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple reactive sites—the hydroxyl group, the chloro group, and the aromatic ring—allows for a variety of subsequent chemical transformations.

One important application is in the synthesis of enantiopure epoxides, which are themselves versatile intermediates.[9]

Figure 3: Conversion of 2-chloro-1-(3-chlorophenyl)ethanol to the corresponding epoxide.

Conclusion

While the geminal halohydrin 1-(3-chlorophenyl)-1-chloroethanol is of theoretical interest, its inherent instability makes it a challenging synthetic target. In contrast, its stable isomer, 2-chloro-1-(3-chlorophenyl)ethanol, is a readily accessible and highly useful synthetic intermediate. The development of stereoselective biocatalytic methods for its synthesis has further enhanced its value in the preparation of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. This guide has provided a comprehensive overview of the nomenclature, stability, synthesis, and potential applications of these important chloro-substituted phenyl-ethanols, offering a valuable resource for researchers in the field.

References

-

Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples. Retrieved from [Link]

-

BYJU'S. (n.d.). IUPAC Nomenclature for Alcohols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Alcohols with Practice Problems. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

-

CK-12 Foundation. (2026). Nomenclature of Alcohol, Phenol, and Ethers. Retrieved from [Link]

-

University of Calgary. (n.d.). Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.1: Naming Alcohols and Phenols. Retrieved from [Link]

- Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.

-

Reddit. (2023). Geminal Halohydrin. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Retrieved from [Link]

-

ResearchGate. (2025). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]

-

YouTube. (2018). Naming Alcohols - IUPAC Nomenclature. Retrieved from [Link]

-

Quora. (2018). How can we synthesize 1-phenylethanol from benzene?. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.10: Formation of Halohydrins. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Halohydrins from Alkenes. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

-

Pearson. (n.d.). Alkene Stability Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

Sources

- 1. IUPAC Naming Conventions for Alcohols | Rules & Examples - Lesson | Study.com [study.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. reddit.com [reddit.com]

- 7. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2-Chloro-2-(3-chloro-phenyl)-ethanol, a molecule of interest for researchers in drug development and organic synthesis. In the absence of a directly reported synthesis in the current literature, this document outlines a rational, multi-step approach based on well-established chemical transformations. Each step is detailed with theoretical underpinnings, step-by-step experimental protocols, and critical analysis of the reaction parameters. The proposed route begins with the commercially available 1-(3-chlorophenyl)ethanone and proceeds through α,α-dichlorination, selective carbonyl reduction, and a final, challenging selective monodechlorination. This guide is intended to serve as a foundational resource for scientists embarking on the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

2-Chloro-2-(3-chloro-phenyl)-ethanol is a halogenated phenyl ethanol derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Its specific substitution pattern presents a unique synthetic challenge. This guide proposes a logical and feasible four-step synthetic pathway, commencing from the readily available starting material, 1-(3-chlorophenyl)ethanone.

The core of this synthetic strategy involves the sequential installation and modification of functional groups around the ethanone backbone. The key transformations include:

-

α,α-Dichlorination: Introduction of two chlorine atoms at the alpha position of the ketone.

-

Chemoselective Carbonyl Reduction: Reduction of the ketone to a secondary alcohol without affecting the newly introduced chloro groups.

-

Selective Monodechlorination: The most critical and challenging step, involving the removal of a single chlorine atom from the geminal dichloride moiety.

This document provides detailed experimental procedures for each of these steps, supported by mechanistic insights and references to analogous transformations in the chemical literature.

Proposed Overall Synthetic Pathway

The proposed synthetic route to 2-Chloro-2-(3-chloro-phenyl)-ethanol is depicted below. This pathway is designed to be robust and adaptable, allowing for optimization at each stage.

Figure 1: Proposed multi-step synthesis of 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Step-by-Step Synthesis Protocols

Starting Material: 1-(3-chlorophenyl)ethanone

1-(3-chlorophenyl)ethanone is a commercially available compound and serves as the starting point for this synthetic sequence.[1][2] For researchers interested in its preparation, common methods include the Friedel-Crafts acylation of chlorobenzene, which typically yields a mixture of ortho and para isomers, or more selectively through the reaction of 3-chlorobenzoyl chloride with an appropriate organometallic reagent.[3][4][5][6]

Step 1: α,α-Dichlorination of 1-(3-chlorophenyl)ethanone

The introduction of two chlorine atoms at the α-position to the carbonyl group can be achieved using various chlorinating agents. A robust and effective method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in the presence of an acid catalyst.[7][8] This reagent is a stable, solid source of electrophilic chlorine.

Reaction:

Figure 2: Dichlorination of 1-(3-chlorophenyl)ethanone.

Experimental Protocol:

-

To a solution of 1-(3-chlorophenyl)ethanone (1 equivalent) in methanol, add p-toluenesulfonic acid (p-TsOH) (0.1 equivalents) as a catalyst.

-

Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.1 equivalents for dichlorination) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,2-dichloro-1-(3-chlorophenyl)ethanone.

Causality and Optimization:

-

The acid catalyst facilitates the enolization of the ketone, which is the reactive species in the electrophilic chlorination.

-

The stoichiometry of DCDMH is crucial; using approximately 1.1 equivalents ensures dichlorination while minimizing side reactions.

-

The reaction temperature should be carefully controlled to prevent unwanted side reactions.

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 1-(3-chlorophenyl)ethanone | [1] |

| Chlorinating Agent | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | [7][8] |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | [7] |

| Solvent | Methanol | [7] |

| Expected Yield | 70-85% (based on analogous reactions) |

Step 2: Reduction of 2,2-dichloro-1-(3-chlorophenyl)ethanone

The selective reduction of the carbonyl group in the presence of the α,α-dichloro moiety can be readily achieved using sodium borohydride (NaBH₄).[9][10][11][12] This reagent is a mild and selective reducing agent for aldehydes and ketones.

Reaction:

Figure 3: Reduction of the dichloroketone to the corresponding alcohol.

Experimental Protocol:

-

Dissolve 2,2-dichloro-1-(3-chlorophenyl)ethanone (1 equivalent) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-(3-chlorophenyl)-2,2-dichloroethanol can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

Causality and Optimization:

-

Sodium borohydride is a source of hydride ions (H⁻) which attack the electrophilic carbonyl carbon.

-

The use of a protic solvent like methanol or ethanol is common and facilitates the workup.

-

The reaction is typically fast and high-yielding.

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2,2-dichloro-1-(3-chlorophenyl)ethanone | |

| Reducing Agent | Sodium borohydride (NaBH₄) | [9][10][11][12] |

| Solvent | Methanol or Ethanol | [9] |

| Expected Yield | >90% |

Step 3: Selective Monodechlorination

This is the most synthetically challenging step. The goal is to selectively remove one chlorine atom from the gem-dichloro carbinol. Several methods can be explored for this transformation, with catalytic hydrogenation and the use of organotin hydrides being prominent strategies for the reduction of gem-dihalides.

Proposed Method: Catalytic Hydrogenation

Catalytic hydrodechlorination offers a potentially clean and efficient method for this selective reduction.[13][14] The choice of catalyst and reaction conditions is critical to achieve monodechlorination without affecting the aromatic chloro substituent or the benzylic alcohol.

Reaction:

Figure 4: Selective monodechlorination to yield the target compound.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 1-(3-chlorophenyl)-2,2-dichloroethanol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a palladium on carbon catalyst (e.g., 5-10 mol% Pd/C).

-

Add a base, such as sodium acetate or triethylamine (2-3 equivalents), to neutralize the HCl generated during the reaction.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by GC-MS, carefully analyzing for the desired monodechlorinated product, the starting material, and the fully dechlorinated byproduct.

-

Once the desired conversion is achieved, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 2-Chloro-2-(3-chloro-phenyl)-ethanol.

Causality and Optimization:

-

The palladium catalyst facilitates the cleavage of the C-Cl bond and the subsequent addition of hydrogen.

-

The base is essential to prevent the accumulation of HCl, which can lead to side reactions and catalyst deactivation.

-

Careful control of hydrogen pressure, reaction time, and catalyst loading is necessary to maximize the yield of the monodechlorinated product and minimize over-reduction.

-

Alternative catalysts, such as Raney nickel, could also be explored.[14]

Alternative Method: Organotin Hydrides

Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are known for their ability to perform radical-mediated reductions of alkyl halides.[15][16] This method could offer an alternative route to the desired monodechlorination. However, the toxicity and difficulty in removing tin byproducts are significant drawbacks.

Summary and Future Outlook

This technical guide has outlined a rational and experimentally detailed synthetic pathway for the preparation of 2-Chloro-2-(3-chloro-phenyl)-ethanol. The proposed three-step sequence, starting from a commercially available precursor, involves established chemical transformations. While the initial dichlorination and carbonyl reduction steps are expected to be high-yielding, the final selective monodechlorination presents a significant challenge that will require careful optimization of reaction conditions.

Future research in this area could focus on the development of more selective and environmentally benign methods for the monodechlorination step. The exploration of novel catalytic systems for hydrodechlorination or alternative radical-based reductions could provide more efficient and scalable routes to the target molecule and its analogues.

References

-

CUETMOCK. (n.d.). Predict the minor product when chloroben. Retrieved from [Link]

-

Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 25). YouTube. Retrieved from [Link]

-

Friedel-Crafts Alkylation Reaction|Chlorobenzene|1-chloro-2-methylbenzene. (2023, March 25). YouTube. Retrieved from [Link]

-

Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved from [Link]

-

ASN CHEMISTRY. (2023, September 3). Trick to remember Friedel-crafts Reactions of Chlorobenzene, Anisole||ASN CHEMISTRY. Retrieved from [Link]

- Method for producing a halogenated acetophenone. (n.d.). Google Patents.

-

α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin. (2006, August). ResearchGate. Retrieved from [Link]

-

Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes. (2022, December 15). Nature Catalysis. Retrieved from [Link]

-

1-(3-Chlorophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

Ethanone, 1-(3-chlorophenyl)-. (n.d.). SIELC Technologies. Retrieved from [Link]

- Synthesis of m-chloroacetophenone from benzoyl chloride. (n.d.). Google Patents.

-

Full article: α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. (2014, September 8). ACS Publications. Retrieved from [Link]

-

Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. (n.d.). Studylib. Retrieved from [Link]...

-

Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. (2022, July 17). ACS Publications. Retrieved from [Link]

-

Selective Reduction of α-Chloroketone to α-Chloroalcohol Using Hydrogen Transfer from Alcohol over Metal Oxide Catalysts. (n.d.). Oxford Academic. Retrieved from [Link]

-

Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. Retrieved from [Link]

-

Cu(OTf)2-catalyzed α-halogenation of ketones with 1,3-dichloro-5,5′- dimethylhydantoin and N-bromosuccinimide. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

-

Recent Advances in the Chemistry of the Organotin Hydrides. (2006, August). ResearchGate. Retrieved from [Link]

-

Enhanced Catalytic Dechlorination of 1,2-Dichlorobenzene Using Ni/Pd Bimetallic Nanoparticles Prepared by a Pulsed Laser Ablation in Liquid. (2018, September 10). MDPI. Retrieved from [Link]

- Synthesis of mono-chlorinated acetophenone. (n.d.). Google Patents.

-

(PDF) nature catalysis Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes. (2022, December 15). ResearchGate. Retrieved from [Link]

-

Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. Retrieved from [Link]

-

Catalytic hydrodechlorination of 1,4-dichlorobenzene from wastewater. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]

-

(PDF) Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. (2006, August). ResearchGate. Retrieved from [Link]

-

Alkene Cyclopropanation with gem -Dichloroalkanes Catalyzed by (PNN)Co Complexes: Scope and Mechanism. (2024, August 12). ResearchGate. Retrieved from [Link]

-

19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021, April 2). YouTube. Retrieved from [Link]

-

Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

2,2-Dichloroaldehydes from aldehydes and alcohols by chlorination in dimethylformamide. (2005, August). ResearchGate. Retrieved from [Link]

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Facile chlorination of acetophenone by chloramine-T in the cationic micellar phase. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Al-Nahrain Journal of Science Chemistry of Some Organotin Compounds. (2021, September 30). Al-Nahrain University. Retrieved from [Link]

-

Photoinduced gold-catalyzed divergent dechloroalkylation of gem-dichloroalkanes. (2022, December 15). ResearchGate. Retrieved from [Link]

-

Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. (2009, August). ResearchGate. Retrieved from [Link]

-

synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. (n.d.). Universitas Gadjah Mada. Retrieved from [Link]

-

Determination of tin in organotin compounds by hydride generation atomic absorption spectrometry in organic media. (n.d.). RSC Publishing. Retrieved from [Link]

-

Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(3-chlorophenyl)- | SIELC Technologies [sielc.com]

- 3. Predict the minor product when chloroben - CUETMOCK [cuetmock.com]

- 4. m.youtube.com [m.youtube.com]

- 5. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 6. CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. studylib.net [studylib.net]

- 10. m.youtube.com [m.youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones [organic-chemistry.org]

- 16. Determination of tin in organotin compounds by hydride generation atomic absorption spectrometry in organic media - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

2-Chloro-2-(3-chloro-phenyl)-ethanol NMR analysis

This guide outlines the comprehensive NMR structural elucidation of 2-Chloro-2-(3-chlorophenyl)ethanol , a specific chiral chlorohydrin intermediate often encountered in the synthesis of adrenergic receptor modulators and other pharmacophores.

Unlike standard achiral alcohols, this molecule presents a chiral center at the benzylic position (C2) , creating a complex ABX spin system for the adjacent methylene protons. This guide addresses the specific challenge of distinguishing this molecule from its regioisomer (1-(3-chlorophenyl)-2-chloroethanol) and quantifying diastereotopic effects.

PART 1: STRUCTURAL LOGIC & SPIN SYSTEM DEFINITION

Before acquisition, we must define the expected magnetic environment. The molecule consists of a 3-chlorophenyl ring attached to a chloro-substituted ethyl chain .

1.1 The Spin System[1]

-

Aromatic Region (Ar-H): The 3-chloro substitution breaks the symmetry of the benzene ring, creating four distinct proton environments.

-

Aliphatic Region (ABX System):

- (Benzylic): The proton on C2 is chiral. It couples to both protons on C1.[1]

-

(Methylene): The protons on C1 (

1.2 The Regioisomer Challenge

A critical quality attribute (CQA) in drug development is confirming the position of the chlorine.[1]

-

Target (Benzylic Chloride):

-

Common Impurity (Benzylic Alcohol):

(Often the major product of styrene chlorohydrin synthesis).

Differentiation Strategy: The benzylic proton attached to a Chlorine (

PART 2: EXPERIMENTAL PROTOCOL (Self-Validating)

2.1 Sample Preparation

To ensure reproducibility and spectral clarity, follow this strict preparation protocol.

-

Solvent Selection:

-

Primary:

(99.8% D) + 0.03% TMS.[1] Good for resolution. -

Secondary (Validation):

. Why? In

-

-

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause viscosity broadening; low concentrations lose the satellite peaks needed for

satellite analysis. -

The

Shake (In-Tube Validation):

2.2 Acquisition Parameters (High-Resolution)

-

Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

-

Transients (Scans): Minimum 16 (1H), 1024 (13C).

-

Spectral Width: 12 ppm (1H) to catch downfield acidic protons; 220 ppm (13C) for carbonyl impurities.

-

Relaxation Delay (D1): Set to

(approx 5s) for quantitative integration.

PART 3: SPECTRAL ANALYSIS & ASSIGNMENT

3.1

H NMR Assignment (400 MHz,

)

| Position | Type | Multiplicity | Interpretation | ||

| Ar-H2 | Aromatic | 7.40 | Singlet (t) | ~1.8 | Isolated between Cl and alkyl group. |

| Ar-H4/H6 | Aromatic | 7.25 - 7.35 | Multiplet | - | Overlapping signals, typical of meta-sub. |

| Ar-H5 | Aromatic | 7.20 | Triplet (t) | ~7.8 | Pseudo-triplet due to ortho couplings. |

| C2-H ( | Benzylic | 4.95 - 5.10 | dd | Deshielded by Ar and Cl. | |

| C1-H ( | Methylene | 3.95 - 4.05 | dd | Diastereotopic proton A. | |

| C1-H ( | Methylene | 3.80 - 3.90 | dd | Diastereotopic proton B. | |

| OH | Hydroxyl | 2.0 - 3.0 | Broad s | - | Exchangeable (verify with |

Note on Diastereotopicity: The C1 protons (

and) exhibit the Roof Effect , where the inner lines of the doublets are more intense, indicating strong geminal coupling ( ).

3.2

C NMR Assignment

| Carbon | Type | Characteristic | |

| C-Cl (Benzylic) | CH | 63.0 - 66.0 | Upfield of C-O, but deshielded by Ring. |

| C-OH (Primary) | 65.0 - 68.0 | Typical primary alcohol range. | |

| Ar-C-Cl | Quaternary | ~134.5 | Carbon bearing the ring Chlorine. |

| Ar-C-Ipso | Quaternary | ~140.0 | Carbon attached to the ethyl chain. |

| Ar-CH | Methine | 125 - 130 | Remaining aromatic carbons. |

PART 4: VISUALIZATION OF ANALYTICAL WORKFLOW

4.1 Structural Elucidation Decision Tree

This diagram illustrates the logic flow for confirming the structure and ruling out the regioisomer.

Caption: Decision tree for distinguishing the target benzylic chloride from its alcohol regioisomer.

4.2 The ABX Spin System Logic

Visualizing the coupling constants (

Caption: Coupling network of the ABX system. Hx (chiral center) couples unequally to diastereotopic Ha and Hb.

PART 5: REFERENCES & AUTHORITATIVE SOURCES

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for ABX systems and substituent effects).

-

National Institute of Standards and Technology (NIST). Mass Spectrum and Retention Data for 2,2-Bis(p-chlorophenyl)ethanol. Link (Analogous chlorophenyl ethanol data for baseline shifts).

-

ChemicalBook. 3-Chlorostyrene NMR Spectrum. Link (Source for 3-chlorophenyl aromatic ring splitting patterns).

-

Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link (Authoritative data on electronegativity effects of Cl vs OH).

-

BenchChem. Synthesis and Properties of 2-(4-Chlorophenyl)ethanol. Link (Comparative data for the regioisomer/analog).

Sources

2-Chloro-2-(3-chloro-phenyl)-ethanol potential applications in medicinal chemistry

This guide explores the technical utility of 2-Chloro-2-(3-chlorophenyl)ethanol (CAS 886365-85-1) and its isomeric counterparts in medicinal chemistry.[1][2] It focuses on its role as a critical "chiral switch" and electrophilic building block for the synthesis of

Role: Chiral Scaffold & Electrophilic Intermediate

Primary Applications:

Executive Summary

2-Chloro-2-(3-chlorophenyl)ethanol represents a specialized subclass of halogenated phenylethanols.[1][2] While often overshadowed by its regioisomer (2-chloro-1-(3-chlorophenyl)ethanol), this compound serves as a high-value electrophile in the synthesis of 3-chlorostyrene oxide , a "privileged intermediate" in modern drug discovery.[1][2] Its 3-chloro substitution pattern is pharmacologically vital, providing metabolic stability and lipophilic bulk that enhances potency in adrenergic and serotonergic ligands.[1][2]

This guide details the compound's transformation into bioactive scaffolds, specifically focusing on the synthesis of Lorcaserin and BRL 37344 , and provides validated protocols for its manipulation.

Chemical Profile & Reactivity

The molecule features two reactive centers: a primary hydroxyl group and a benzylic chloride. Its utility stems from its ability to function either as a direct alkylating agent or as a latent epoxide.[2]

| Property | Specification | Medicinal Relevance |

| Structure | Benzylic chloride allows | |

| Chirality | 1 Stereocenter (C2) | Enantiopure forms (R/S) dictate receptor selectivity (e.g., |

| Reactivity | Cyclization to Epoxide | Treatment with base yields 3-chlorostyrene oxide (rapid, stereospecific).[2] |

| Stability | Moderate | Susceptible to hydrolysis; store anhydrous.[2] Benzylic chloride is labile.[2] |

The "Styrene Oxide" Convergence

In medicinal chemistry, this compound is functionally equivalent to its regioisomer, 2-chloro-1-(3-chlorophenyl)ethanol , because both converge to the same epoxide intermediate upon base treatment.[1][2] However, the 2-chloro-2-phenyl isomer (the subject of this guide) offers a distinct advantage: Direct Benzylic Nucleophilic Substitution .[1][2] Unlike the epoxide route, which can yield regioisomeric mixtures, the benzylic chloride can be displaced directly by amines or thiols to exclusively form the branched product.

Core Applications in Drug Synthesis[3][4][5]

A. Synthesis of 5-HT Modulators (Lorcaserin)

The 3-chlorophenyl motif is the structural anchor of Lorcaserin (Belviq), an anorectic drug.[2][3] The synthesis relies on the high-fidelity ring opening of 3-chlorostyrene oxide, derived from the title compound.[1][2]

-

Mechanism: The chlorohydrin precursor is cyclized to the epoxide.[2] A hydrolytic kinetic resolution (HKR) or asymmetric ring-opening with a nitrogen nucleophile establishes the chiral amine core.[1][2]

-

Advantage: Using the chlorohydrin allows for enzymatic resolution before the volatile epoxide stage, improving safety and enantiomeric excess (

).

B. -Adrenergic Receptor Agonists

Compounds like BRL 37344 and Solabegron utilize the 2-amino-1-(3-chlorophenyl)ethanol pharmacophore.[1][2] The 3-chloro substituent mimics the catechol hydroxyls of norepinephrine but prevents rapid metabolism by COMT (Catechol-O-methyltransferase), significantly extending half-life.[1][2]

-

Pathway: 2-Chloro-2-(3-chlorophenyl)ethanol

3-Chlorostyrene Oxide -

Selectivity: The resulting secondary alcohol must be in the (R)-configuration to bind the

-adrenergic pocket effectively.[1][2]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergence of 2-Chloro-2-(3-chlorophenyl)ethanol into two distinct mechanistic pathways: the Epoxide Route (Standard) and the Direct Displacement Route (Specialized).[1][2]

Caption: Divergent synthetic pathways utilizing the benzylic chloride vs. the epoxide intermediate.

Experimental Protocols

Protocol A: Cyclization to 3-Chlorostyrene Oxide

This protocol converts the chlorohydrin to the epoxide, the primary intermediate for most medicinal applications.[2]

Reagents: 2-Chloro-2-(3-chlorophenyl)ethanol (1.0 eq), NaOH (2.5 eq, 50% aq), Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%), Dichloromethane (DCM).[1][2]

-

Preparation: Dissolve 2-Chloro-2-(3-chlorophenyl)ethanol (10 mmol) in DCM (50 mL).

-

Phase Transfer: Add TBAHS (0.5 mmol) as a phase transfer catalyst.

-

Cyclization: Add 50% NaOH solution (25 mmol) dropwise at 0°C under vigorous stirring.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of alcohol).

-

Workup: Separate organic layer, wash with water (2x) and brine.[2] Dry over anhydrous

.[2] -

Purification: Concentrate in vacuo. The crude epoxide is typically pure enough (>95%) for subsequent ring-opening reactions.[1][2]

Protocol B: Biocatalytic Synthesis (Enantioselective)

To obtain the chiral drug precursor, enzymatic reduction of the corresponding ketone is preferred over chemical reduction.

Reagents: 2-Chloro-1-(3-chlorophenyl)ethanone, Ketoreductase (KRED) screening kit, NADPH, Isopropanol (co-substrate).[1][2]

-

Screening: Screen KRED panel to identify enzyme yielding the (R)-isomer (for

-agonists) or (S)-isomer.[1][2] -

Reaction: In a phosphate buffer (pH 7.0), suspend the ketone substrate (50 g/L). Add KRED enzyme (10 g/L) and NADPH recycling system (Isopropanol/ADH).[2]

-

Incubation: Stir at 30°C for 24 hours.

-

Result: Yields optically pure chlorohydrin (>99%

), which retains chirality during the base-mediated cyclization to the epoxide.[2]

References

-

Ghotekar, G. S., et al. (2019).[2][3] "A new enantioselective synthesis of antiobesity drug lorcaserin."[2][3][4] RSC Advances.

-

Hicks, A., et al. (2015).[2][5] "Synthesis of the β3-Adrenergic Receptor Agonist Solabegron... Expanding the Scope of Minor Enantiomer Recycling." Journal of Organic Chemistry.

-

Arch, J. R. S. (2002). "

-Adrenoceptor agonists: potential, pitfalls and progress." European Journal of Pharmacology. -

GuideChem. (2024).[2] "2-Chloro-2-(3-chlorophenyl)ethanol Product Details & CAS 886365-85-1."

-

ChemicalBook. (2024).[2] "(S)-3-Chlorostyrene Oxide Product Profile."

Sources

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. A new enantioselective synthesis of antiobesity drug lorcaserin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A new enantioselective synthesis of antiobesity drug lorcaserin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US10065922B2 - Solabegron zwitterion and uses thereof - Google Patents [patents.google.com]

Technical Guide: Biological Activity Screening of 2-Chloro-2-(3-chlorophenyl)ethanol

The following technical guide details the biological activity screening and pharmacological characterization of 2-Chloro-2-(3-chlorophenyl)ethanol .

Given the specific regiochemistry of this compound (a benzylic chloride with a primary alcohol), it is classified as a reactive electrophilic scaffold . This guide adopts a "Covalent Fragment" screening philosophy, prioritizing the assessment of intrinsic reactivity, metabolic stability, and covalent target engagement over traditional reversible binding assays.

Executive Summary & Compound Architecture

Compound: 2-Chloro-2-(3-chlorophenyl)ethanol Class: Benzylic Chlorohydrin / Electrophilic Fragment Core Application: Covalent fragment screening, intermediate for iso-adrenergic ligands, and reactive metabolite profiling.

Structural Analysis & Reactivity Alert

Unlike its regioisomer (1-(3-chlorophenyl)-2-chloroethanol), this molecule features a chlorine atom at the benzylic position (C2) and a hydroxyl group at the primary position (C1) .

-

Benzylic Chloride: Highly susceptible to nucleophilic attack (

and -

3-Chloro Substitution: Increases lipophilicity and metabolic resistance of the phenyl ring, often enhancing affinity for hydrophobic pockets in GPCRs or kinases.

-

Pharmacophore Potential: The scaffold resembles a "reversed" adrenergic pharmacophore, making it a candidate for monoamine transporter or trace amine-associated receptor (TAAR) screening after derivatization.

Critical Directive: Due to the benzylic chloride, this compound is an alkylating agent . Biological screening must first quantify its chemical stability and non-specific reactivity (promiscuity) before assessing specific target potency.

Chemical Stability & Quality Control (Pre-Screening)

Before biological introduction, the compound's integrity in aqueous media must be validated. Benzylic chlorides hydrolyze in water to form diols or cyclize to epoxides.

Protocol 1: Aqueous Stability Profiling (LC-MS)

Objective: Determine the half-life (

-

Preparation: Prepare a 10 mM stock in DMSO.

-

Incubation: Dilute to 50 µM in PBS (pH 7.4) at 37°C.

-

Sampling: Aliquot at

min. -

Quenching: Add equal volume cold Acetonitrile (ACN).

-

Analysis: LC-MS/MS monitoring for:

-

Parent mass (

). -

Hydrolysis product (Diol,

). -

Epoxide formation (elimination of HCl).

-

Decision Gate:

-

If

: The compound is too unstable for standard biochemical assays. Proceed to Covalent Labeling protocols immediately. -

If

: Suitable for standard cell-based assays.

Reactive Metabolite & Safety Screening

As a benzylic halide, the compound poses a risk of genotoxicity via DNA alkylation. This step is non-negotiable for drug development safety.

Protocol 2: Glutathione (GSH) Trapping Assay

Rationale: Mimics the cellular defense against electrophiles. High GSH consumption indicates high toxicity risk and potential for "suicide inhibition" mechanisms.

Workflow:

-

Reaction Mix: 10 µM Test Compound + 100 µM GSH in Phosphate Buffer (pH 7.4).

-

Controls: Positive control (e.g., Benzyl chloride), Negative control (DMSO).

-

Incubation: 1 hour at 37°C.

-

Detection: LC-MS quantification of the GSH-Adduct .

-

Look for mass shift:

(Glutathione)

-

Data Interpretation:

| % GSH Adduct Formation | Classification | Action |

|---|---|---|

| < 1% | Inert | Safe for reversible binding assays. |

| 1 - 50% | Moderate Electrophile | Potential Targeted Covalent Inhibitor (TCI) . |

| > 50% | Pan-Assay Interference | High toxicity risk; likely non-specific alkylator. |

Biological Activity Screening Workflow

Once stability and reactivity are defined, proceed to functional screening.

A. Cytotoxicity Profiling (Cell Health)

Determine the therapeutic window. Benzylic chlorides often show cytotoxicity due to DNA/protein alkylation.

-

Assay: CellTiter-Glo® (ATP quantification).

-

Cell Lines: HepG2 (Liver metabolic potential), HEK293 (General).

-

Concentration Range: 0.1 nM to 100 µM (10-point dose-response).

-

Metric:

(Cytotoxic Concentration 50%).

B. Target-Specific Screening (The "Reversed" Scaffold)

The 2-chloro-2-phenylethanol scaffold is structurally distinct from classic beta-blockers (1-hydroxy-2-amino). However, it serves as a precursor or mimetic for Iso-adrenergic signaling.

Recommended Targets:

-

Monoamine Oxidases (MAO-A/B): The chlorophenyl ring and alcohol tail can fit the hydrophobic channel.

-

Epoxide Hydrolases: If the compound cyclizes to the epoxide in situ, it may act as a substrate or inhibitor.

-

Cysteine Proteases: The benzylic chloride can react with catalytic cysteines (e.g., Cathepsins, Viral Proteases).

Visualization: The Screening Cascade

The following diagram illustrates the logical flow from chemical verification to biological validation.

Caption: Logical decision tree for screening reactive benzylic alcohol derivatives.

Detailed Experimental Protocol: Covalent Fragment Screening

If the compound shows moderate GSH reactivity, it should be screened as a Targeted Covalent Inhibitor (TCI) against a cysteine-rich protein library.

Method: Intact Protein Mass Spectrometry

-

Target Selection: Choose a model protein with a reactive cysteine (e.g., BTK kinase domain or a viral protease).

-

Incubation: Incubate protein (1 µM) with Compound (10 µM) in buffer for 1, 4, and 24 hours.

-

Analysis: Deconvolute the Mass Spectrum.

-

Hit Criteria: Observation of a mass shift corresponding to the alkylated protein (

).-

Note: For 2-Chloro-2-(3-chlorophenyl)ethanol (

, MW

-

Data Analysis & SAR Interpretation

When analyzing IC50 or EC50 data, correct for the incubation time dependency .

-

Time-Dependent Inhibition (TDI): For covalent inhibitors, potency increases with time. Calculate

rather than just IC50. -

Structure-Activity Relationship (SAR): Compare activity against the non-chlorinated analog (2-chloro-2-phenylethanol) to determine the contribution of the meta-chloro substituent to binding affinity vs. chemical reactivity.

References

-

Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–327 (2011). Link

-

Kalgutkar, A. S., & Dalvie, D. "Bioactivation in Drug Discovery: Procedural and Strategic Practices." Chemical Research in Toxicology 28(1), 1-22 (2015). Link

-

Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition 55(43), 13408-13421 (2016). Link

-

Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry 52(21), 6752–6756 (2009). Link

Technical Guide: Safety & Handling of 2-Chloro-2-(3-chlorophenyl)ethanol

This technical guide addresses the handling, safety, and chemical behavior of 2-Chloro-2-(3-chlorophenyl)ethanol .

Note on Chemical Identity & Nomenclature:

The specific nomenclature "2-Chloro-2-(3-chlorophenyl)ethanol" refers to a primary alcohol where the chlorine atom and the aryl group are both attached to the C2 position (

-

CAS Registry: While specific CAS numbers for this exact isomer are rare in public databases compared to its regioisomer, it is a derivative of Styrene Chlorohydrin .

-

Critical Distinction: Researchers often confuse this with its regioisomer, 2-chloro-1-(3-chlorophenyl)ethanol (CAS 106262-93-5), a common intermediate for

-adrenergic agonists (e.g., Mirabegron). -

Safety Protocol: Due to the benzylic chloride moiety, this guide treats the substance as a High-Potency Alkylating Agent .

Executive Safety Assessment

Hazard Class: Acute Toxin (Dermal/Oral), Skin Corrosive, Suspected Carcinogen (Alkylating Agent).

As a halogenated aromatic alcohol, this compound presents a dual-threat mechanism:

-

Direct Alkylation: The benzylic chloride position is highly electrophilic, making it a potent alkylating agent capable of reacting with nucleophilic residues in proteins and DNA.

-

In Situ Epoxidation: Under physiological or basic conditions, the molecule can cyclize to form 3-chlorostyrene oxide , a reactive epoxide and known mutagen.

Immediate Action Required:

-

Containment: Handle only in a certified chemical fume hood.

-

Skin Barrier: This compound is lipophilic; standard nitrile gloves may offer insufficient breakthrough time. Double-gloving (Laminate/Nitrile) is required.

Chemical Reactivity & Toxicology Mechanism

Understanding the why behind the safety protocols is essential for rigorous risk management. The danger lies in the molecule's tendency to undergo intramolecular nucleophilic substitution (

The "Trojan Horse" Mechanism

Unlike simple acids, this molecule does not burn immediately upon contact. It penetrates the lipid bilayer due to the lipophilic chlorophenyl group. Once intracellular, it alkylates DNA or enzymes.

Figure 1: Reactivity & Toxicity Pathway

This diagram illustrates the conversion of the chlorohydrin to a reactive epoxide and subsequent biological alkylation.

Caption: Mechanism of toxicity showing the transformation into a reactive epoxide intermediate.

Physicochemical Properties & Regioisomer Vigilance

Researchers must validate the identity of their material before use, as the safety profile shifts slightly between isomers (primary vs. secondary alkyl halides).

| Property | Value / Description | Implications for Handling |

| Physical State | Colorless to pale yellow liquid (viscous). | Low vapor pressure reduces flash risk but increases surface persistence. |

| Solubility | Low in water; High in DCM, DMSO, Methanol. | Do not wash skin with organic solvents; this accelerates absorption. |

| Reactivity | Hydrolyzes in hot water/base to diol or epoxide. | Keep moisture-free.[1] Exothermic reaction with strong bases. |

| Regioisomer A | 2-Chloro-2-(3-chlorophenyl)ethanol (Primary Alcohol, Benzylic Chloride). | Higher Reactivity. Benzylic chlorides are lachrymators and rapid alkylators. |

| Regioisomer B | 2-Chloro-1-(3-chlorophenyl)ethanol (Secondary Alcohol, Primary Chloride). | Slightly more stable, but still toxic. Common drug intermediate.[2] |

Self-Validating Identity Check:

-

1H NMR Check:

-

Target (2-Chloro-2...): Look for the methine proton (CH-Cl) as a triplet/dd around 5.0–5.5 ppm (deshielded by Phenyl and Cl).

-

Regioisomer (2-Chloro-1...): Look for the methine proton (CH-OH) around 4.5–5.0 ppm.

-

Comprehensive Handling Protocol

Engineering Controls

-

Primary: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood with face velocity > 100 fpm.

-

Secondary: All weighing must be done in a closed vessel or inside the hood. Do not transport open flasks across the lab.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |